molecular formula C7H13NO3 B034868 2-Methyl-N-propionylalanine CAS No. 106897-28-3

2-Methyl-N-propionylalanine

Cat. No. B034868
M. Wt: 159.18 g/mol
InChI Key: ZPTPTTUSDRCJFW-UHFFFAOYSA-N
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Description

2-Methyl-N-propionylalanine is a modified amino acid with potential applications in peptide synthesis and structural studies. It is an example of an α,α-disubstituted amino acid, which provides unique structural characteristics to peptides and proteins.

Synthesis Analysis

  • Asymmetric synthesis of β-methylphenylalanine, a related compound, demonstrates the potential for generating optically pure isomers of such modified amino acids (Dharanipragada et al., 1992).
  • The microbiological synthesis of amino acids like phenylalanine and its derivatives, including methods that could potentially be adapted for 2-Methyl-N-propionylalanine, has been explored (Ignatov & Mosin, 2013).

Molecular Structure Analysis

  • The molecular structure of amino acids, including derivatives like 2-Methyl-N-propionylalanine, significantly impacts their physical and chemical properties and their role in peptide structure (Obrecht et al., 1995).

Chemical Reactions and Properties

  • Various chemical reactions, including the enzymatic synthesis of modified phenylalanine, can provide insights into the reactivity and potential applications of 2-Methyl-N-propionylalanine (Muramatsu et al., 2004).

Physical Properties Analysis

  • The physical properties of amino acid derivatives are influenced by their molecular structure. The synthesis and analysis of similar compounds provide valuable insights into their solubility, stability, and structural characteristics (Layton et al., 1984).

Chemical Properties Analysis

  • The chemical properties, such as reactivity and stability, can be inferred from studies on similar amino acid derivatives. These properties are crucial for their potential applications in peptide synthesis and drug design (Li et al., 2009).

Scientific Research Applications

Pharmacotherapeutic Interventions for PKU

  • Blocking Brain Phenylalanine Accumulation : A study explored the use of methylation on amino acids, such as 2-aminoisobutyrate (AIB), for treating PKU (Phenylketonuria). Methylation enhanced selectivity for restricting phenylalanine accumulation in the brain, suggesting that methylated amino acids, including analogs like 2-methyl-2-(methylamino)butanoic acids, could be targeted inhibitors for PKU treatment. This approach aims at pharmacotherapeutic interventions by utilizing NPAAs to mitigate the effects of PKU (Vogel et al., 2013).

Enzymatic Synthesis and Chemical Analysis

  • N-Methyl-L-Phenylalanine Synthesis : Research demonstrated the enzymatic system capable of synthesizing N-methyl-L-phenylalanine from phenylpyruvic acid and methylamine, highlighting the potential of specific enzymes in creating amino acid derivatives with high yield and purity. These compounds serve as chiral building blocks for various pharmacologically active products (Muramatsu et al., 2004).

Biochemical and Biophysical Applications

  • Fluorescent Amino Acids for Protein Studies : A study introduced a genetically encoded fluorescent amino acid, demonstrating its application in studying protein structure and dynamics. The incorporation of such modified amino acids into proteins at defined sites allows for the investigation of protein folding/unfolding processes and biomolecular interactions (Summerer et al., 2006).

Metabolic Flux Analysis

  • Investigating Methionine Metabolism : An analytical approach was described for quantifying methionine metabolic fluxes, providing insights into methionine salvage pathways. This method has implications for understanding how specific enzyme deficiencies, such as methylthioadenosine phosphorylase (MTAP) deletion, affect amino acid metabolism in cancer and other diseases (Shlomi et al., 2014).

Future Directions

The future directions for “2-Methyl-N-propionylalanine” would depend on its potential applications in research and industry. Unfortunately, specific future directions for this compound are not mentioned in the available resources .

properties

IUPAC Name

2-methyl-2-(propanoylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3/c1-4-5(9)8-7(2,3)6(10)11/h4H2,1-3H3,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPTPTTUSDRCJFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC(C)(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-N-propionylalanine

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